molecular formula C18H19NO4 B2517497 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1242011-13-7

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B2517497
CAS No.: 1242011-13-7
M. Wt: 313.353
InChI Key: GQLNNMTWFRYRBN-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methoxybenzoate ester group and a 3-methylbenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the esterification of 3-methoxybenzoic acid with 2-((3-methylbenzyl)amino)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: Shares the methoxybenzoate ester group but lacks the amino and oxoethyl groups.

    3-Methylbenzylamine: Contains the 3-methylbenzylamino group but lacks the ester and oxoethyl groups.

Uniqueness

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-5-3-6-14(9-13)11-19-17(20)12-23-18(21)15-7-4-8-16(10-15)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLNNMTWFRYRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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